2-[2-Fluoro-5-(2-methoxy-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
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Overview
Description
2-[2-Fluoro-5-(2-methoxy-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Fluoro-5-(2-methoxy-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves the reaction of 2-fluoro-5-(2-methoxy-ethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include the use of anhydrous solvents and a base to facilitate the formation of the boronate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are critical to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[2-Fluoro-5-(2-methoxy-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Reduction: The compound can be reduced to the corresponding boronic acid under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: For converting the boronate ester back to boronic acid.
Major Products
Biaryls: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Boronic Acids: From reduction reactions.
Scientific Research Applications
2-[2-Fluoro-5-(2-methoxy-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is used extensively in scientific research, including:
Organic Synthesis: As a reagent in the formation of carbon-carbon bonds.
Medicinal Chemistry: For the synthesis of pharmaceutical intermediates and active compounds.
Material Science: In the development of new materials with specific properties.
Biological Studies: As a tool for studying biological pathways and mechanisms.
Mechanism of Action
The primary mechanism of action for 2-[2-Fluoro-5-(2-methoxy-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane involves its role as a boronate ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the aryl or vinyl halide substrates.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[2-Fluoro-5-(2-methoxy-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is unique due to its specific functional groups that provide enhanced reactivity and stability in Suzuki-Miyaura coupling reactions. The presence of the fluoro and methoxy-ethoxy groups allows for selective reactions and improved yields compared to other boronate esters.
Properties
IUPAC Name |
2-[2-fluoro-5-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BFO4/c1-14(2)15(3,4)21-16(20-14)12-10-11(6-7-13(12)17)19-9-8-18-5/h6-7,10H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDXCMBXZKXGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCCOC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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